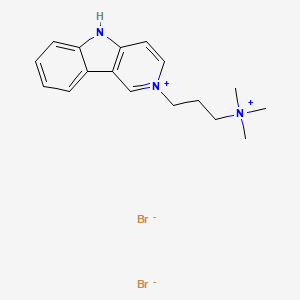
9H-Pyrido(3,4-b)indolium, 2-(3-(trimethylammonio)propyl)-, dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Pyrido(3,4-b)indolium, 2-(3-(trimethylammonio)propyl)-, dibromide is a complex organic compound belonging to the class of pyridoindoles. This compound is known for its unique structure, which includes a pyridoindole core and a trimethylammonio propyl side chain, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrido(3,4-b)indolium, 2-(3-(trimethylammonio)propyl)-, dibromide typically involves multiple steps. One common method includes the reaction of 9H-pyrido(3,4-b)indole with 3-bromopropyltrimethylammonium bromide under specific conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9H-Pyrido(3,4-b)indolium, 2-(3-(trimethylammonio)propyl)-, dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ions can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced pyridoindole derivatives.
Substitution: Formation of azido derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 9H-Pyrido(3,4-b)indolium, 2-(3-(trimethylammonio)propyl)-, dibromide is studied for its interactions with biological macromolecules. It has been used in studies involving enzyme inhibition and receptor binding.
Medicine
The compound has potential medicinal applications, particularly in the development of drugs targeting neurological disorders. Its ability to interact with specific receptors makes it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 9H-Pyrido(3,4-b)indolium, 2-(3-(trimethylammonio)propyl)-, dibromide involves its interaction with molecular targets such as enzymes and receptors. The trimethylammonio group enhances its binding affinity to negatively charged sites on proteins, leading to inhibition or modulation of their activity. The pyridoindole core can intercalate with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
9H-Pyrido(3,4-b)indole: A simpler analog without the trimethylammonio propyl side chain.
1,2,3,4-Tetrahydro-9H-pyrido(3,4-b)indole: A reduced form with different reactivity.
Ethyl 9H-pyrido(3,4-b)indole-3-carboxylate: A derivative with an ester group.
Uniqueness
The presence of the trimethylammonio propyl side chain in 9H-Pyrido(3,4-b)indolium, 2-(3-(trimethylammonio)propyl)-, dibromide imparts unique properties such as increased solubility in water and enhanced binding to biological targets. This makes it distinct from its analogs and useful in specific applications where these properties are advantageous.
Properties
CAS No. |
63731-88-4 |
|---|---|
Molecular Formula |
C17H23Br2N3 |
Molecular Weight |
429.2 g/mol |
IUPAC Name |
trimethyl-[3-(5H-pyrido[4,3-b]indol-2-ium-2-yl)propyl]azanium;dibromide |
InChI |
InChI=1S/C17H22N3.2BrH/c1-20(2,3)12-6-10-19-11-9-17-15(13-19)14-7-4-5-8-16(14)18-17;;/h4-5,7-9,11,13H,6,10,12H2,1-3H3;2*1H/q+1;;/p-1 |
InChI Key |
YXWKGHSFQVHHSO-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCC[N+]1=CC2=C(C=C1)NC3=CC=CC=C32.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4,6-Difluoro-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-3,4,5-triethoxybenzamide](/img/structure/B14163352.png)
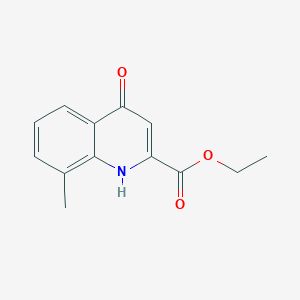
![3-[5-Phenyl-2-[[5-phenyl-3-(3-sulfopropyl)-1,3-benzoxazol-2-ylidene]methyl]-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B14163363.png)

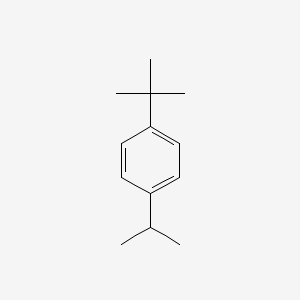
![N-[(4-chlorophenyl)methyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B14163374.png)
![N-[(Benzyloxy)carbonyl]-4-fluoro-L-tryptophan](/img/structure/B14163380.png)
![1-Isopropyl-4-methylenebicyclo[3.1.0]hex-2-ene](/img/structure/B14163396.png)

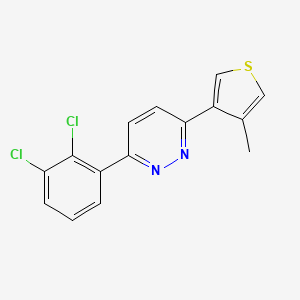
![4-ethyl-4,6,7,8-tetrahydro-1H-pyrano[3,4-f]indolizine-3,10-dione](/img/structure/B14163402.png)
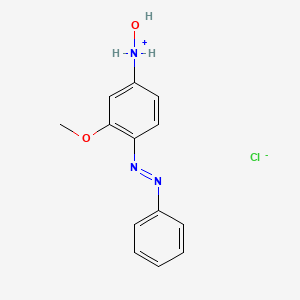
![3-Pyridinecarbonitrile, 5-fluoro-2-[[(1S)-1-(5-fluoro-2-pyrimidinyl)ethyl]amino]-6-[(1-methyl-1H-imidazol-4-yl)amino]-](/img/structure/B14163411.png)
